molecular formula C9H16ClNO2 B6214961 (1s,3s)-3-(pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride, cis CAS No. 2727134-64-5

(1s,3s)-3-(pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride, cis

Cat. No.: B6214961
CAS No.: 2727134-64-5
M. Wt: 205.7
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Description

(1s,3s)-3-(pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride, cis is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique cyclobutane ring structure, which is substituted with a pyrrolidine group and a carboxylic acid moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3s)-3-(pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride, cis typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclobutane ring is replaced by the pyrrolidine moiety.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reactions under controlled conditions, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1s,3s)-3-(pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(1s,3s)-3-(pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride, cis has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound’s unique structure makes it valuable in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (1s,3s)-3-(pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    (1r,3r)-3-(pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride, trans: This isomer differs in the spatial arrangement of its substituents, leading to different chemical and biological properties.

    (1s,3s)-3-(piperidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride, cis: The substitution of the pyrrolidine group with a piperidine group results in a compound with distinct characteristics.

    (1s,3s)-3-(morpholin-1-yl)cyclobutane-1-carboxylic acid hydrochloride, cis: The presence of a morpholine group instead of pyrrolidine introduces additional functional groups and potential interactions.

Uniqueness

The uniqueness of (1s,3s)-3-(pyrrolidin-1-yl)cyclobutane-1-carboxylic acid hydrochloride, cis lies in its specific stereochemistry and the presence of the pyrrolidine group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

2727134-64-5

Molecular Formula

C9H16ClNO2

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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